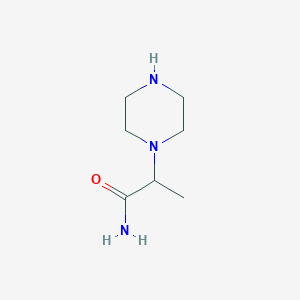

2-Piperazin-1-ylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-6(7(8)11)10-4-2-9-3-5-10/h6,9H,2-5H2,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLMAWKTIWMTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Building Blocks: Significance of Piperazine and Propanamide Scaffolds

The structure of 2-Piperazin-1-ylpropanamide is a composite of two key chemical moieties: a piperazine (B1678402) ring and a propanamide group. The strategic combination of these scaffolds is a central theme in its molecular design, as each contributes distinct and valuable properties.

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a well-established "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its frequent appearance in biologically active compounds across a wide range of therapeutic areas. wisdomlib.orgnih.govbenthamdirect.com The unique structural and physicochemical properties of the piperazine ring, including its basicity, solubility, and conformational flexibility, make it a versatile component in drug design. researchgate.net Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory properties. researchgate.netnih.govbenthamdirect.comthieme-connect.com

Similarly, the propanamide scaffold is a crucial functional group in organic and medicinal chemistry. The amide bond within this group is a fundamental linkage in peptides and proteins, and its stability and hydrogen bonding capabilities are key to molecular interactions. researchgate.net The incorporation of a propanamide moiety can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets. researchgate.netfrontiersin.orgnih.gov The synthesis of derivatives featuring this scaffold is a common strategy to modify the activity and reduce the side effects of existing drugs. frontiersin.orgnih.gov

The Wider Context: Research Trajectories for Amide and Amine Containing Heterocycles

The investigation into 2-Piperazin-1-ylpropanamide is situated within a broader and highly active area of research focused on amide- and amine-containing heterocyclic compounds. These molecules are integral to the chemical and life sciences, forming the core of many therapeutic agents. researchgate.netwhiterose.ac.uk

A significant trend in this field is the development of efficient and environmentally friendly "green" synthesis methods for these complex molecules. whiterose.ac.uk Researchers are exploring novel catalytic systems, such as copper-catalyzed reactions, to construct these heterocyclic rings with high yields and fewer byproducts. whiterose.ac.uk Furthermore, enzymatic methods are being investigated as a highly selective alternative to traditional chemical synthesis for forming amide bonds in nitrogen-containing heterocycles. mdpi.com

The overarching goal of this research is to expand the accessible chemical space and discover new molecules with improved efficacy and safety profiles. niper.gov.in The "scaffold hopping" strategy, where one core structure is replaced with another while maintaining key pharmacophoric features, is a powerful tool in this endeavor. niper.gov.in This approach can lead to the identification of novel compounds with enhanced properties, such as improved metabolic stability or reduced toxicity. niper.gov.in

Focused Inquiry: Aims and Scope of Academic Investigation into 2 Piperazin 1 Ylpropanamide

Retrosynthetic Strategies for the this compound Core

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.inscribd.come3s-conferences.org For this compound, the analysis involves two primary disconnections corresponding to the major bond-forming reactions in the forward synthesis.

The first logical disconnection is at the amide bond (C(O)-N), as amide formation is a reliable and well-established transformation. This disconnection yields two key synthons: a propanoyl cation equivalent and a piperazine synthon. The second key disconnection breaks the C-N bond between the piperazine ring and the propanamide moiety. This approach is based on nucleophilic substitution or reductive amination reactions.

Key Disconnections and Synthons:

Disconnection A (Amide Bond): This approach breaks the amide linkage, suggesting a final amidation step.

Target Molecule: this compound

Synthons: 2-(piperazin-1-yl)propanoyl cation and an ammonia (B1221849) equivalent.

Synthetic Equivalents: 2-(piperazin-1-yl)propanoic acid (or its activated derivative like an acyl chloride) and ammonia.

Disconnection B (Piperazine C-N Bond): This strategy focuses on attaching the propionamide (B166681) side chain to the piperazine ring.

Target Molecule: this compound

Synthons: Piperazine anion equivalent and a 2-halopropanamide cation equivalent.

Synthetic Equivalents: Piperazine and a 2-halopropanamide (e.g., 2-bromopropanamide).

This analysis suggests that the synthesis can be approached by either forming the amide bond last or by attaching the pre-formed amide side chain to the piperazine ring. The choice of strategy often depends on the availability and reactivity of the starting materials and the desired substitution patterns on the piperazine ring.

Established Chemical Synthesis Routes to Piperazine-Linked Propanamides

Established routes for synthesizing piperazine-linked propanamides primarily involve two key reaction types: amidation to form the propanamide group and alkylation to connect the side chain to the piperazine nitrogen.

Amidation Reactions and Linkage Formation

The formation of the amide bond is a cornerstone of synthesizing these structures. This can be achieved by reacting a piperazine-substituted carboxylic acid with an amine or, conversely, a piperazine with an activated propanamide precursor. Common methods involve the use of coupling agents to facilitate the reaction between a carboxylic acid and an amine, which are generally preferred over high-temperature thermal methods due to their milder conditions. ucl.ac.uk

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. ucl.ac.uknih.gov The reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond. ucl.ac.uk

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which reacts directly with the amine. For instance, treating different amines with 3-bromopropionyl chloride is a common initial step to form N-substituted-3-bromopropanamides, which can then be used to alkylate piperazine. ajol.info

Table 1: Representative Amidation Coupling Agents and Conditions

| Coupling System | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| EDC·HCl / HOBt | Benzoic/Cinnamic Acids + Phenyl/Benzyl Piperazines | DCM or DMF | Room Temperature, 24h | 28-86% | nih.gov |

| DCC / HOBt | N-tosyl-L-serine + t-BuNH2 | THF | Not Specified | High | arkat-usa.org |

| Boric Acid (Catalyst) | Various Carboxylic Acids + Amines | Toluene | Reflux | Not Specified | ucl.ac.uk |

| CDI | Carboxylic Acid + Amine | Not Specified | Not Specified | Not Specified | ucl.ac.uk |

Alkylation and Ring Functionalization of Piperazine

The formation of the carbon-nitrogen bond between the piperazine ring and the propanamide side chain is typically achieved via a nucleophilic substitution reaction. In this process, a secondary amine on the piperazine ring acts as a nucleophile, attacking an electrophilic carbon on a propanamide precursor that contains a suitable leaving group, such as a halide (Cl, Br). yok.gov.tr

A common strategy involves reacting a pre-formed N-substituted-3-halopropanamide with a desired piperazine derivative. ajol.info The reaction is typically carried out in a polar solvent like acetonitrile (B52724) and in the presence of a base, such as potassium carbonate (K2CO3), to neutralize the hydrohalic acid formed during the reaction and to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity. ajol.infoyok.gov.trnih.gov

For example, the synthesis of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides was achieved by reacting various N-aryl/aralkyl-3-bromopropionamides with 2-furoyl-1-piperazine in refluxing acetonitrile with K2CO3 as the base. ajol.info Similarly, N-alkylation of N-acetylpiperazine with alkyl halides followed by hydrolysis is another effective route for preparing N-substituted piperazines. researchgate.net

Table 2: Conditions for N-Alkylation of Piperazine Derivatives

| Piperazine Derivative | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Furoyl-1-piperazine | N-aryl/aralkyl-3-bromopropanamides | K2CO3 | Acetonitrile | Reflux, 3-4h | Good | ajol.info |

| Pyridinylpiperazine | N-aryl-2-chloropropanamide | K2CO3 | Acetonitrile | Reflux, 24-48h | 69-82% | nih.gov |

| N-Acetylpiperazine | Butyl/Hexyl/Octyl/Dodecyl Bromide | K2CO3 | Acetonitrile | Reflux | 88% (Butyl) | researchgate.net |

| 2-Amino-6-methoxybenzothiazole | 3-chloropropionyl chloride (acylation), then piperazine derivatives (alkylation) | K2CO3 | Acetone | Not Specified | Not Specified | yok.gov.tr |

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound requires stereoselective methods to control the chiral center at the C2 position of the propanamide moiety. This can be achieved either by using chiral starting materials or by employing asymmetric catalytic reactions.

One major strategy is the asymmetric hydrogenation of prochiral pyrazine (B50134) derivatives. researchgate.net For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with high enantioselectivity (up to 90% ee). These piperazinones can then be converted into the corresponding chiral piperazines without loss of optical purity. Similarly, iridium-catalyzed hydrogenation of activated pyrazines using chiral ligands like JosiPhos has been shown to produce a wide range of chiral piperazines with excellent enantiomeric excesses (up to 96% ee). researchgate.net

Another approach involves building the piperazine ring from chiral precursors. Chiral diamines can be synthesized through diastereoselective alkylation of bisoxazolidines derived from chiral amino alcohols like (R)-phenylglycinol. researchgate.net The synthesis of chiral piperazines has also been accomplished starting from amino acids like L-serine or S-phenylalanine, which provide a chiral pool of starting materials. arkat-usa.orgclockss.org For instance, a multi-step synthesis starting from S-phenylalanine was used to prepare (2S,6S)-2,4,6-tris(phenylmethyl)piperazine. clockss.org

Table 3: Catalytic Systems for Stereoselective Synthesis of Piperazine Precursors

| Reaction Type | Catalyst System | Substrate | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Pd(OCOCF3)2 / (R)-TolBINAP | Pyrazin-2-ols | Chiral Piperazin-2-ones | up to 90% | |

| Asymmetric Hydrogenation | Ir-catalyst / JosiPhos-type ligand | 3-substituted pyrazinium salts | Chiral Piperazines | up to 92% | researchgate.net |

| Asymmetric Reduction | Chiral oxazoborolidine catalyst | Ethyl dimethoxy-bi-2-naphthyloxoacetate | Chiral diols (piperazine precursors) | Not Specified | researchgate.netthieme-connect.com |

| Diastereoselective Alkylation | Grignard Reagents | Bisoxazolidine from (R)-phenylglycinol | C2-symmetrical chiral diamines | Not Specified | researchgate.net |

Advanced Synthetic Techniques and Green Chemistry Applications

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methodologies. These principles are being applied to the synthesis of piperazine derivatives, including catalytic C-N bond formation and other green chemistry approaches.

Catalytic Approaches in Carbon-Nitrogen Bond Formation

Catalytic reactions, particularly those mediated by transition metals, have revolutionized the formation of C-N bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for synthesizing arylpiperazines by coupling a piperazine derivative with an aryl halide. beilstein-journals.orgnih.govresearchgate.net These reactions typically use a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., Xantphos) and are effective for a wide range of substrates, including functionalized piperazines and various aryl bromides. beilstein-journals.orgnih.gov

Iridium-based catalysts have also emerged for the synthesis of C-substituted piperazines. An iridium-catalyzed [3+3] cycloaddition of imines provides a highly atom-economical route to complex piperazines with excellent diastereoselectivity under mild conditions. acs.org

Furthermore, catalytic reductive amination is another key technique. For example, a continuous-flow method for C-N bond formation was developed using catalytic hydrogenation over a 5% Platinum-on-Carbon (Pt/C) catalyst, demonstrating high conversion and selectivity. mdpi.com Heterogeneous catalysts like palladium on charcoal (Pd/C) and Raney Nickel (Ra-Ni) are also widely used for the reductive cyclization of precursors like dioximes to form the piperazine ring. nih.gov

Table 4: Advanced Catalytic Methods for Piperazine Synthesis

| Catalytic Method | Catalyst System | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd2(dba)3 / Xantphos / Cs2CO3 | Coupling of 4-bromo-7-azaindoles with Boc-piperazine | Efficient C-N bond formation for arylpiperazines | beilstein-journals.org |

| Reductive Amination | 5% Pt/C | Ester reduction followed by reductive amination | Continuous-flow system, high selectivity | mdpi.com |

| Reductive Cyclization | 5%-Pd/C or Ra-Ni | Hydrogenation of bis(oximinoalkyl)amines | Stereoselective formation of the piperazine ring | nih.gov |

| [3+3] Cycloaddition | [IrCl(cod)(PPh3)] | Head-to-head coupling of imines | 100% atom-economic, high diastereoselectivity | acs.org |

Green chemistry principles are increasingly being incorporated into piperazine synthesis. researchgate.net This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. derpharmachemica.com For instance, the synthesis of ethyl [4-(2-naphthyl) piperazin-1-yl] acetate (B1210297) was achieved in 12 minutes using microwave irradiation, compared to several hours under conventional heating. derpharmachemica.com The development of catalyst-free synthesis and the use of environmentally benign solvents are also active areas of research aimed at making the production of piperazine-containing compounds more sustainable. researchgate.netresearchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous flow processing represents a significant advancement in the synthesis of piperazine derivatives, offering enhanced safety, scalability, and process control. For analogues structurally similar to this compound, such as piperazine-2-carboxamide (B1304950), fully automated and continuous multi-step syntheses have been successfully developed. researchgate.netbeilstein-journals.orgcapes.gov.br

A key strategy involves a telescoped, two-step flow process beginning with the hydration of a nitrile precursor, followed by the hydrogenation of an aromatic ring to yield the piperazine structure. beilstein-journals.org In one example, a solution of pyrazinecarbonitrile (B1219330) in an ethanol/water mixture is passed through a heated column reactor containing a zirconia catalyst. This efficiently hydrates the nitrile to a primary amide. beilstein-journals.org The output from this first step can be directly fed into a second flow module, such as an H-Cube® reactor, which contains a heterogeneous hydrogenation catalyst (e.g., 10% Pd/C) to reduce the pyrazine ring to a piperazine ring. beilstein-journals.orgrsc.org This seamless integration of steps, monitored in-line by process analytical technology (PAT) like FlowIR, eliminates the need for isolating intermediates, thereby increasing efficiency and throughput. researchgate.netbeilstein-journals.org

Another flow chemistry approach suitable for synthesizing mono-acylated piperazines involves the ionic immobilization of the piperazine starting material onto a solid support, such as a sulfonic acid-functionalized silica (B1680970) gel. colab.ws In this method, the immobilized piperazine is acylated within the flow reactor, and the desired mono-acylated product is subsequently liberated from the support. colab.ws This technique offers high selectivity for mono-acylation, a common challenge in batch synthesis. researchgate.net

The parameters for these continuous flow processes are highly optimized to maximize yield and throughput, as demonstrated in the synthesis of related piperazine amides.

Table 1: Optimized Parameters for Continuous Flow Synthesis of Piperazine-2-Carboxamide Analogue

| Parameter | Step 1: Nitrile Hydration | Step 2: Pyrazine Hydrogenation | Reference |

|---|---|---|---|

| Catalyst | Zirconia (ZrO₂) | 10% Palladium on Carbon (Pd/C) | beilstein-journals.org |

| Reactor | Heated Column Reactor | H-Cube® Flow Reactor | beilstein-journals.org |

| Temperature | 100 °C | 100 °C | beilstein-journals.org |

| Pressure | Ambient | Full Hydrogen Mode (approx. 100 bar) | beilstein-journals.org |

| Solvent | Ethanol/H₂O (8:1 v/v) | Ethanol/H₂O | beilstein-journals.org |

| Residence Time | 20 minutes | ~10 minutes (at 0.1 mL/min) | beilstein-journals.org |

| Throughput | 0.45 g/h | - | beilstein-journals.org |

These flow-based methodologies are not only scalable but also align with the principles of green chemistry by minimizing waste and often allowing for catalyst recycling. google.comresearchgate.net

Protecting Group Strategies in Complex this compound Architectures

The synthesis of complex molecules derived from a this compound core necessitates sophisticated protecting group strategies to ensure regioselectivity and allow for sequential functionalization. arxiv.org Since piperazine has two secondary amine groups with similar reactivity, achieving mono-substitution without the formation of undesired disubstituted byproducts is a primary challenge that is typically overcome by protecting one of the nitrogen atoms. mdpi.com

The most common and widely used protecting group for the N1 nitrogen of piperazine is the tert-butoxycarbonyl (Boc) group. mdpi.comchemicalbook.combeilstein-journals.org The Boc group is stable under many reaction conditions used for acylating the second nitrogen but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). beilstein-journals.orgacgpubs.org A typical sequence involves reacting piperazine with a Boc-donating agent (e.g., di-tert-butyl carbonate), followed by acylation of the free secondary amine, and concluding with the deprotection of the Boc group. chemicalbook.combeilstein-journals.org

For the construction of more complex architectures, where different parts of the molecule must be modified in a specific order, orthogonal protecting group strategies are essential. science.gov An orthogonal system allows for the selective removal of one protecting group in the presence of others. science.gov In the synthesis of combinatorial libraries based on the piperazine-2-carboxamide scaffold, a dual-protection strategy using fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) groups has been employed. 5z.com

Table 2: Orthogonal Protecting Groups for Piperazine Scaffolds

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Stable to base, hydrogenation | mdpi.comacgpubs.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine (B6355638) in DMF) | Stable to acid, hydrogenation | 5z.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to acid and base | 5z.com |

This orthogonal approach allows for the selective deprotection and functionalization of each amine. For instance, the Fmoc group can be removed with piperidine to allow for reaction at the 4-amine position, while the Alloc group remains intact. Subsequently, the Alloc group can be removed using a palladium catalyst to functionalize the 1-amine position, enabling the synthesis of highly diverse and complex piperazine-based structures. 5z.com Furthermore, photolabile protecting groups have been successfully utilized in multi-step flow synthesis, offering mild and neutral deprotection conditions that are orthogonal to traditional acid/base-labile groups. researchgate.net

Isolation and Purification Protocols for this compound Compounds

The isolation and purification of this compound and its analogues are critical steps to ensure the final product's purity. The polar nature of the piperazine ring and the amide functionality dictates the choice of appropriate methods. A range of techniques from standard laboratory procedures to specialized industrial methods are employed.

A common laboratory-scale purification protocol involves a sequence of liquid-liquid extraction and chromatography. nih.gov After the reaction is complete, the mixture is typically partitioned between an organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate (EtOAc), and a mild aqueous base, like a sodium bicarbonate solution, to remove acidic impurities and reagents. acgpubs.org The organic layer is then dried, filtered, and concentrated in vacuo. The resulting crude product is often purified further using flash column chromatography on silica gel. acgpubs.orgnih.govnih.gov

For compounds that are crystalline solids, recrystallization or precipitation is an effective purification method. A classic approach for purifying piperazine itself, which can be adapted for its derivatives, involves the formation of a salt, such as piperazine diacetate. google.com This salt can be selectively precipitated from a non-aqueous solvent like acetone, filtered, and then neutralized to regenerate the highly purified piperazine base. google.com Another chromatography-free method involves the addition of water to a crude mixture to form the piperazine hexahydrate, which is then precipitated by adding a water-insoluble alcohol like n-butanol or isooctanol. google.com This technique has been shown to achieve high recovery rates of over 90%. google.com

In industrial or large-scale applications, particularly for removing degradation products from piperazine solutions, ion exchange and activated carbon treating are utilized. osti.gov Studies have shown that anionic exchange resins can be particularly effective at removing catalytic metals and certain UV-active species from aqueous piperazine solutions. osti.gov Carbon treating is also highly effective for removing colored impurities. osti.gov

Table 3: Comparison of Purification Techniques for Piperazine Derivatives

| Technique | Principle | Application | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Flash Chromatography | Adsorption | Lab-scale purification of reaction products | High resolution for complex mixtures | Solvent intensive, not easily scalable | acgpubs.orgnih.gov |

| Crystallization/Precipitation | Differential Solubility | Purification of solid compounds, salt formation | Scalable, can yield high purity, chromatography-free | Product must be a stable solid, potential yield loss | google.comresearchgate.net |

| Liquid-Liquid Extraction | Partitioning | Initial work-up to remove bulk impurities | Simple, rapid, removes water-soluble byproducts | Incomplete separation, emulsion formation | acgpubs.org |

| Ion Exchange | Adsorption of Ions | Removal of ionic impurities, metals, degradation products | High capacity, regenerable, can be used in flow systems | Specific to ionic species, potential for product loss on resin | osti.gov |

| Activated Carbon Treating | Adsorption | Removal of color and organic impurities | High surface area, effective for various impurities | Can be non-selective, requires disposal/regeneration | osti.gov |

The choice of the purification protocol depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound compound.

Rational Design and Synthesis of Structure-Activity Probes

The rational design of structure-activity probes is a cornerstone of medicinal chemistry, aimed at creating specific molecules to test hypotheses about drug-receptor interactions. nih.govresearchgate.net This process often begins with a lead compound, which is then systematically altered to probe the importance of different structural components. The synthesis of these analogues allows researchers to observe how changes in size, shape, and electronic properties affect the compound's biological profile.

For instance, studies on related aryl alkanol piperazine derivatives have involved the synthesis of novel compounds to evaluate their potential therapeutic effects. In one such study, eight new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives were synthesized to assess their antidepressant-like activities. nih.gov Similarly, a design strategy for inhibitors of Mycobacterium tuberculosis involved creating a library of 49 compounds built around a 1-(5-isoquinolinesulfonyl)piperazine (B1672589) structure to thoroughly explore the SAR. nih.gov

The synthesis of these probes often follows multi-step routes. For example, the preparation of certain piperazine derivatives can be achieved through a one-pot, three-component reaction involving piperazine, an amine, and formalin to create Mannich bases. sci-hub.se More complex structures may require sequential reactions, such as first reacting an amine with 1-bromo-2-chloro ethane (B1197151) and then coupling the intermediate with a ciprofloxacin (B1669076) scaffold. sci-hub.se These synthetic strategies are essential for generating the diverse chemical matter needed for comprehensive SAR studies.

Influence of Substituent Variation on Molecular Recognition

The biological activity of piperazine-based compounds can be exquisitely sensitive to the nature and position of substituents. Varying these groups allows researchers to fine-tune a molecule's interaction with its biological target.

A study on analogues of FPMINT, a piperazine-containing inhibitor of equilibrative nucleoside transporters (ENTs), demonstrated the critical role of specific substituents. frontiersin.org As shown in the table below, replacing the naphthalene (B1677914) moiety of the parent compound with a simple benzene (B151609) ring (Compound 1a) abolished inhibitory activity against both ENT1 and ENT2. However, adding specific substituents back to this benzene ring could selectively restore activity. For example, adding a meta-chloro group (Compound 1b) restored ENT1 inhibition but not ENT2, while adding a meta-methyl group (Compound 1c) regained activity for both transporters. frontiersin.org This highlights how subtle changes can dramatically alter both potency and selectivity.

| Compound | Modification from FPMINT | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) |

|---|---|---|---|

| FPMINT | N-naphthalene | ~10-20 | ~1-2 |

| 1a | N-benzene | >100 | >100 |

| 1b | N-(3-chlorophenyl) | 1.82 | >100 |

| 1c | N-(3-methylphenyl) | 171.11 | 36.82 |

Similarly, research on antimycobacterial 1-(5-isoquinolinesulfonyl)piperazine analogues established the importance of the piperazine and isoquinoline (B145761) rings for activity. nih.gov Replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity, even though activity against the isolated enzyme was retained. nih.gov This suggests the piperazine ring is crucial for properties beyond simple target binding, such as cell permeability or stability. Further modifications explored the impact of ring size on an adjacent moiety, finding a correlation between the ring size and inhibitory activity. nih.gov

| Compound | Modification | Enzyme IC₅₀ (µM) | Whole-Cell MIC₉₀ (µM) |

|---|---|---|---|

| 1 (Lead) | Cyclohexyl + Piperazine + Isoquinoline | 1.1 | 1.6 |

| 2 | Cyclohexyl + Ethylenediamine + Isoquinoline | 1.6 | >100 |

| 9 | Cyclopentyl + Piperazine + Isoquinoline | 1.5 | 6.3 |

| 10 | Cyclobutyl + Piperazine + Isoquinoline | 2.5 | 12.5 |

Another study on piperazine-based conjugates as antimycobacterial agents found that bulky, lipophilic groups attached to the piperazine nitrogen could improve activity. mdpi.com Specifically, a diphenylmethyl substituent (Compound 6g) was highly effective against M. tuberculosis. mdpi.com

| Compound | N-Substituent | MIC against M. tuberculosis (µM) |

|---|---|---|

| 6a | Phenyl | >125.00 |

| 6e | 3,4-dichlorophenyl | <3.80 |

| 6g | Diphenylmethyl | <3.80 |

Conformational Dynamics and Their Impact on Bioactivity Profiles

The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. The study of conformational dynamics explores how molecules flex and adopt different shapes and how this movement influences their bioactivity.

For 2-substituted piperazines, conformational analysis has revealed a general preference for the substituent to be in an axial position rather than an equatorial one. nih.gov This preference is significant because it can orient other key functional groups in a specific spatial arrangement. For example, in a series of nicotinic acetylcholine (B1216132) receptor agonists, the preferred axial conformation was found to place basic and pyridyl nitrogens in an orientation that closely mimics the natural ligand nicotine, providing a structural basis for their activity. nih.gov In some cases, this axial conformation can be further stabilized by intramolecular hydrogen bonds. nih.gov

The conformational rigidity of a molecule can also be a key determinant of its potency. In the development of non-amidine factor Xa inhibitors, X-ray crystallography of a potent piperazine derivative revealed a restricted conformation due to an intramolecular sulfur-oxygen interaction. nih.gov Computational energy calculations confirmed that conformers with the closest S-O proximity were the most stable. nih.gov This suggests that pre-organizing the molecule into a bioactive conformation can enhance its binding affinity for the target enzyme. nih.gov The flexibility and conformational adaptability of a molecule must be considered, as they are of paramount importance in the molecular recognition events that govern biological processes. nih.gov

Computational and Statistical Approaches in Quantitative Structure-Activity Relationships (QSAR)

QSAR represents a merger of chemistry, statistics, and computational science to create mathematical models that relate a compound's chemical structure to its biological activity. researchgate.netimist.ma These models are invaluable for predicting the activity of new compounds and for understanding the key molecular properties that drive potency. turkjps.org

QSAR models can be broadly categorized as ligand-based or structure-based. Ligand-based methods are used when the 3D structure of the biological target is unknown. mdpi.com These models, which include 2D-QSAR, 3D-QSAR, and pharmacophore modeling, are built by analyzing a set of compounds with known activities. mdpi.com A 3D-QSAR study on piperazine derivatives, for example, successfully correlated the electrostatic and steric fields of the molecules with their antihistamine effects. nih.gov In another study on TLR7 antagonists, a 3D-QSAR model was developed from a diverse set of 54 compounds, which was then used to design new, more potent molecules. mdpi.com

Structure-based methods, such as molecular docking, are employed when the 3D structure of the target protein is available. hibiscuspublisher.com These techniques simulate the binding of a ligand into the active site of a receptor, helping to predict binding affinity and orientation. hibiscuspublisher.com

The predictive power and reliability of a QSAR model depend on rigorous statistical validation. Several statistical metrics are used for this purpose. The squared correlation coefficient (R²) measures how well the model fits the data of the training set (the compounds used to build the model). mdpi.com A value close to 1.0 indicates a good fit.

However, a high R² does not guarantee predictive ability. Therefore, models are tested using cross-validation (yielding a q² value) and an external test set of compounds not used in model generation (yielding a pred_r² value). turkjps.org A high pred_r² value (typically >0.6) indicates that the model has strong predictive power for new compounds. turkjps.org For example, a 3D-QSAR model for TLR7 inhibitors was deemed reliable because it showed a strong correlation between predicted and experimental activities for both the training and test sets. mdpi.com

To ensure the model is not the result of a chance correlation, a Y-randomization test is often performed. mdpi.com This involves randomly shuffling the activity data and rebuilding the model; a valid model should produce very low R² and q² values for the randomized data. turkjps.org Principal component analysis (PCA) is another statistical method used in SAR studies to reduce the dimensionality of data and identify key trends. mdpi.com

| Model Parameter | Value | Description |

|---|---|---|

| R² (Training Set) | 0.95 | Indicates a high degree of correlation for the data used to build the model. |

| q² (Cross-validation) | Not specified in source, but a key metric for internal predictivity. | Measures the internal predictive ability of the model. |

| pred_r² (Test Set) | Not specified in source, but model was validated on a test set. | Measures the external predictive ability on new compounds. |

Advanced Analytical Characterization in 2 Piperazin 1 Ylpropanamide Research

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are indispensable for probing the molecular structure of 2-Piperazin-1-ylpropanamide at an atomic and molecular level. These techniques provide detailed information about the connectivity of atoms, their chemical environment, and the types of chemical bonds present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number and types of hydrogen atoms in the molecule. For piperazine (B1678402) derivatives, characteristic signals for the piperazine ring protons are typically observed. For instance, in a related piperazine compound, the protons of the piperazine ring appear as multiplets in the range of 2.95-3.17 ppm. mdpi.com The specific chemical shifts and splitting patterns of the protons in the propanamide and piperazine moieties of this compound would provide a definitive fingerprint of its structure.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. In similar piperazine-containing structures, aliphatic carbon signals from the piperazine ring have been observed at chemical shifts around 48-50 ppm. mdpi.com The carbonyl carbon of the amide group would be expected to appear significantly downfield. For propylamine, the carbon atoms show distinct shifts, with the carbon attached to the nitrogen being the most downfield. docbrown.info

2-D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can establish proton-proton couplings, helping to piece together the connectivity of the propanamide chain and the piperazine ring. libretexts.org

| Technique | Typical Information Obtained | Example Application for Piperazine Derivatives |

| ¹H NMR | Number of non-equivalent protons, chemical environment, and neighboring protons. | Identification of piperazine ring protons (multiplets around 2.95-3.17 ppm) and protons of the alkyl chain. mdpi.com |

| ¹³C NMR | Number of non-equivalent carbons and their chemical environment (sp³, sp², sp). | Observation of aliphatic carbons of the piperazine ring (around 48-50 ppm) and the carbonyl carbon. mdpi.comdocbrown.info |

| COSY | Correlation between coupled protons. | Establishing the connectivity of protons within the propanamide and piperazine structures. libretexts.org |

Advanced Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound with high confidence. This is a critical step in confirming the identity of a newly synthesized compound. mdpi.com

Fragmentation Analysis: In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is reproducible and provides a "fingerprint" that can be used for structural elucidation. libretexts.orglibretexts.orgacdlabs.com For piperazine derivatives, characteristic fragmentation patterns often involve cleavage of the piperazine ring. researchgate.netnih.gov For example, a common fragmentation involves the loss of a C₂H₄N fragment from the piperazine ring. nih.gov The fragmentation of the propanamide side chain would also yield specific ions that help to confirm its structure.

| Technique | Information Provided | Relevance to this compound |

| HRMS | Highly accurate molecular weight. | Confirmation of the elemental formula. mdpi.com |

| MS/MS | Fragmentation pattern of the molecular ion. | Structural elucidation by identifying characteristic fragments of the piperazine ring and propanamide side chain. researchgate.netnih.gov |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like this compound. innovareacademics.in Developing a robust HPLC method is critical for quality control.

Method Development Considerations:

Column: A reversed-phase C18 column is commonly used for the separation of moderately polar compounds. pensoft.netrjptonline.org

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak shape and retention. pensoft.netrjptonline.org

Detection: Since this compound lacks a strong UV chromophore, UV detection at a low wavelength (e.g., ~210-225 nm) might be possible. pensoft.net Alternatively, an Evaporative Light Scattering Detector (ELSD) or derivatization with a UV-active agent can be used for sensitive detection. researchgate.net

A validated HPLC method would be assessed for linearity, precision, accuracy, and specificity to ensure reliable quantification of purity. innovareacademics.inpensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. unodc.org While this compound itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to increase its volatility.

Derivatization: The amine and amide functionalities can be derivatized, for example, through acylation or silylation, to produce more volatile compounds suitable for GC-MS analysis.

Analysis: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This allows for the separation of volatile derivatives from any impurities and their subsequent identification based on their mass spectra. nih.gov This technique is particularly useful for identifying trace-level volatile or semi-volatile impurities that may not be detected by HPLC.

| Technique | Primary Use | Methodology for this compound |

| HPLC | Purity assessment and quantification. | Reversed-phase chromatography with UV, ELSD, or post-derivatization detection. researchgate.netpensoft.netrjptonline.org |

| GC-MS | Analysis of volatile impurities or derivatives. | Derivatization to increase volatility, followed by separation and mass spectrometric identification. unodc.orgrsc.orgnih.gov |

Coupled Techniques: LC-MS/MS and SFC-MS for Complex Mixtures

Separating and identifying a target analyte from a complex matrix requires a combination of robust chromatographic separation and highly specific detection. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for this purpose, while Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) offers a powerful and often complementary alternative, especially for polar compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides exceptional sensitivity and selectivity, making it the method of choice for quantifying low levels of pharmaceutical compounds in complex matrices. mdpi.comnih.gov The process involves a liquid chromatography system to separate the analyte from other components, followed by a tandem mass spectrometer that provides definitive identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern. mdpi.com

For this compound, a method would typically involve reversed-phase chromatography using a C18 column. nih.gov An acidic mobile phase, such as water and acetonitrile with formic acid, would be used to ensure the protonation of the analyte's basic nitrogen atoms, leading to good peak shape and retention. Detection would be performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument would be set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. mdpi.com This two-stage mass filtering provides very high selectivity and minimizes interference from the matrix. mdpi.com

Table 1: Representative LC-MS/MS Parameters for this compound Analysis This table presents hypothetical yet scientifically plausible parameters for the analysis of the target compound.

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Chromatography | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for retaining moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and aids peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Typical for analytical LC-MS. |

| Gradient | 5% to 95% B over 5 min | To elute the analyte and clean the column. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray (ESI), Positive | Amine groups are readily protonated. |

| Precursor Ion [M+H]⁺ | m/z 158.1 | Calculated for C₇H₁₅N₃O + H⁺. |

| MRM Transition 1 (Quantifier) | 158.1 -> 114.1 | Plausible fragmentation corresponding to the loss of propanamide side chain. |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com It is considered a type of normal-phase chromatography and is particularly advantageous for the analysis of polar and chiral compounds that may have poor retention in reversed-phase LC. chromatographyonline.comresearchgate.net The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced organic solvent consumption, making it a "greener" alternative to HPLC. nih.govchromatographyonline.com

For a polar compound like this compound, SFC-MS presents a valuable orthogonal technique to LC-MS. researchgate.netchromatographytoday.com The separation would likely be performed on a polar stationary phase (e.g., silica (B1680970), ethyl pyridine). A polar organic co-solvent, such as methanol (B129727) containing a basic or acidic additive, would be mixed with the supercritical CO₂ to modulate analyte retention and ensure good peak shape. The hyphenation to a mass spectrometer is straightforward, as the CO₂ evaporates upon decompression, leading to efficient ionization of the analyte. americanpharmaceuticalreview.com

Table 2: Comparison of Hypothetical Chromatographic Approaches for this compound This table illustrates the complementary nature of LC and SFC for analyzing the target compound.

| Feature | LC-MS/MS (Reversed-Phase) | SFC-MS (Normal-Phase) |

|---|---|---|

| Primary Mobile Phase | Water/Acetonitrile | Supercritical CO₂ |

| Typical Stationary Phase | C18 (non-polar) | Silica, Ethyl Pyridine (polar) |

| Elution Principle | "Like dissolves unlike": Polar analytes elute first. | "Like dissolves like": Polar analytes are retained longer. |

| Key Advantage | Robust, widely used, excellent for a broad range of compounds. | Faster analysis, reduced organic solvent use, unique selectivity for polar and chiral compounds. nih.govchromatographytoday.com |

| Potential Challenge | Poor retention for very polar compounds. | Retention mechanisms can be more complex to predict. chromatographytoday.com |

X-ray Crystallography for Definitive Solid-State Structural Analysis

The process begins with growing a high-quality single crystal of this compound, typically through slow evaporation of a suitable solvent. protoxrd.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections, which are collected by a detector. libretexts.org The intensities and positions of these reflections are processed mathematically to generate an electron density map of the molecule, from which the atomic positions can be determined and refined. anton-paar.com

For this compound, X-ray analysis would be expected to confirm the chair conformation of the piperazine ring, a common feature for such six-membered heterocyclic systems. iucr.orgresearchgate.net It would also reveal the precise geometry of the propanamide substituent and its orientation relative to the ring. Crucially, the analysis would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds involving the amide N-H, the secondary amine N-H on the piperazine ring, and the carbonyl oxygen. These interactions are fundamental to the compound's solid-state properties.

Table 3: Plausible Crystallographic Data for this compound This table contains representative data that might be obtained from an X-ray crystallographic analysis of a similar small organic molecule. It is for illustrative purposes only.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | One of the common crystal systems for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric or racemic compounds. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 10.2 | Unit cell dimension along the b-axis. |

| c (Å) | 12.1 | Unit cell dimension along the c-axis. |

| **β (°) ** | 98.5 | The angle of the unit cell for a monoclinic system. |

| **Volume (ų) ** | 1035 | The volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| **Calculated Density (g/cm³) ** | 1.21 | Density derived from the molecular weight and unit cell volume. |

| Hydrogen Bonds | N-H···O, N-H···N | Expected intermolecular interactions stabilizing the crystal packing. |

Computational Chemistry and Molecular Modeling of 2 Piperazin 1 Ylpropanamide Systems

Quantum Mechanical Calculations for Electronic Structure and Chemical Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for the molecular system, these methods can predict a wide range of electronic and structural characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. jksus.org For 2-Piperazin-1-ylpropanamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate key ground state properties. mdpi.comjddtonline.info These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. scispace.com

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. jddtonline.info A smaller gap suggests higher reactivity. Other calculated properties, such as the dipole moment and molecular electrostatic potential (MEP), help in understanding the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. jddtonline.info

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: The following data is illustrative and based on typical values for similar piperazine (B1678402) derivatives, as direct experimental or computational studies on this compound are not publicly available.)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 3.2 | Debye |

| Ionization Potential | 7.1 | eV |

| Electron Affinity | 0.5 | eV |

This interactive table provides hypothetical data on the electronic properties of this compound as would be calculated by DFT methods.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties. nih.gov For a molecule like this compound, these methods could be employed to refine the geometric parameters, vibrational frequencies, and reaction energetics. conicet.gov.ar For instance, ab initio calculations have been used to study the conformational landscape of similar propanamide-containing molecules. conicet.gov.ar

Understanding the potential chemical transformations of this compound requires the analysis of reaction pathways and the characterization of transition states. Quantum mechanical methods are instrumental in modeling these processes. By mapping the potential energy surface, researchers can identify the minimum energy path for a given reaction, such as metabolism or degradation. The transition state, a high-energy intermediate structure, can be located and its energy calculated, providing the activation energy barrier for the reaction. This information is critical for predicting reaction rates and mechanisms.

Ab Initio Methods for High-Accuracy Calculations

Molecular Dynamics Simulations for Conformational Ensembles and Solvent Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. acs.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and track its conformational changes and interactions with the solvent molecules over nanoseconds or longer. orientjchem.org

These simulations are crucial for understanding the flexibility of the piperazine ring and the propanamide side chain, and how these parts of the molecule move in relation to each other. The resulting trajectory provides an ensemble of conformations, which can be analyzed to determine the most stable and frequently occurring shapes of the molecule in a solvated environment. This is particularly important for understanding how the molecule might fit into a protein's binding site. jksus.org

Molecular Docking and Protein-Ligand Interaction Prediction for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, this involves docking a ligand like this compound into the binding site of a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity. ijpsr.com

For this compound, docking studies could be used to screen potential protein targets and to hypothesize its mechanism of action. tandfonline.com The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. acs.org

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target (Note: This data is for illustrative purposes only.)

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X (e.g., 3QX3) | -8.5 | ASP86, LYS24, GLU84 |

| Kinase Y (e.g., 1JIJ) | -7.9 | TYR12, SER88, LEU15 |

| Kinase Z (e.g., 2GQG) | -7.2 | VAL20, ILE75, PHE82 |

This interactive table presents hypothetical binding affinities and key interactions of this compound with various protein kinase targets, as would be predicted by molecular docking.

Cheminformatics and Virtual Screening Methodologies for Derivative Discovery

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of large datasets of chemical compounds. For this compound, cheminformatics tools can be used to build and analyze virtual libraries of its derivatives. researchgate.net By systematically modifying the core structure—for example, by adding different substituents to the piperazine ring or the propanamide group—vast libraries of new, related compounds can be generated computationally. univ-perp.frnih.gov

These virtual libraries can then be subjected to high-throughput virtual screening. This process uses computational filters to rapidly assess the drug-likeness and potential bioactivity of each derivative. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated to predict pharmacokinetic properties. tandfonline.com The most promising derivatives identified through this virtual screening process can then be prioritized for synthesis and experimental testing, significantly accelerating the discovery of new and improved compounds. acs.orglifechemicals.com

Mechanistic and Target Oriented in Vitro Research on 2 Piperazin 1 Ylpropanamide Derivatives

Investigation of Molecular Mechanisms at the Cellular Level

The exploration of molecular mechanisms at the cellular level for piperazine (B1678402) derivatives typically involves a variety of assays to determine how these compounds affect cellular processes and signaling pathways. A primary area of investigation is the induction of apoptosis, or programmed cell death, a critical mechanism for anti-cancer agents. For instance, some piperazine analogues have been shown to trigger both extrinsic and intrinsic apoptotic pathways in cancer cells.

Another key area of mechanistic investigation is the impact of these compounds on the cell cycle. Researchers often use techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M) after treatment with a piperazine derivative. This can reveal if a compound induces cell cycle arrest at a specific checkpoint, which is a common mechanism for anti-proliferative agents.

Furthermore, studies on piperazine derivatives often explore their effects on specific signaling pathways known to be dysregulated in diseases like cancer. This can include pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival, or MAPK signaling pathways that regulate a wide range of cellular processes. Techniques like Western blotting are commonly employed to measure the levels of key proteins in these pathways, providing insights into the compound's mechanism of action.

Enzyme Inhibition and Activation Studies

Enzyme inhibition is a major focus in the study of piperazine derivatives, with many compounds designed to target specific enzymes involved in disease pathogenesis. A notable example is the inhibition of urease, a nickel-dependent enzyme implicated in infections by pathogens like Helicobacter pylori. In a study on pyridylpiperazine hybrid derivatives, which share the piperazine core, compounds were evaluated for their ability to inhibit jack bean urease using the indophenol (B113434) method. nih.gov The results showed that several derivatives were potent urease inhibitors, with IC50 values significantly lower than the standard inhibitor, thiourea. nih.gov For example, compounds 5b and 7e from this study exhibited IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. nih.gov

The inhibitory potential of piperazine derivatives has also been explored against other enzyme classes, such as carbonic anhydrases and kinases. For instance, certain 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase I and II. researchgate.net Similarly, some piperazine-containing compounds have been investigated as inhibitors of Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia. rsc.org

The data from such studies are typically presented in tables, highlighting the compound structure, the target enzyme, and the corresponding IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Illustrative Enzyme Inhibition Data for Piperazine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5b | Jack Bean Urease | 2.0 ± 0.73 | nih.gov |

| 7e | Jack Bean Urease | 2.24 ± 1.63 | nih.gov |

| Thiourea (Standard) | Jack Bean Urease | 23.2 ± 11.0 | nih.gov |

Receptor Binding Profiling and Functional Assays in Recombinant Systems

Piperazine derivatives are well-known for their interactions with a variety of neurotransmitter receptors, making receptor binding and functional assays a cornerstone of their in vitro characterization. These studies are crucial for understanding the compounds' potential therapeutic applications in neurological and psychiatric disorders. Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. This value can then be converted to a binding affinity constant (Ki).

For example, a study on pyridylpiperazine derivatives investigated their binding affinity for various receptors, which is a common approach for this class of compounds. Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. These assays often involve recombinant cell lines that express the receptor of interest and measure a downstream signaling event, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

The data from these studies are typically compiled into tables that show the binding affinities (Ki) and functional potencies (EC50 or IC50) for a range of receptors, providing a comprehensive pharmacological profile of the compound.

Table 2: Illustrative Receptor Binding Data for Piperazine Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| Compound A | Serotonin 5-HT1A | 15 | Agonist |

| Compound B | Dopamine D2 | 50 | Antagonist |

| Compound C | Histamine H1 | 120 | Antagonist |

Note: This table is for illustrative purposes and does not represent data for 2-Piperazin-1-ylpropanamide derivatives.

Cell-Based Assays for Pathway Modulation and Phenotypic Screening

Cell-based assays are essential for understanding the effects of piperazine derivatives in a more biologically relevant context. These assays can range from measuring the modulation of specific pathways to observing broader phenotypic changes in cells. For anti-cancer drug discovery, a common cell-based assay is the evaluation of a compound's anti-proliferative activity against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) for cell growth is a key parameter determined from these assays.

In the context of radioprotective agents, cell-based assays are used to assess the ability of a compound to protect cells from the damaging effects of ionizing radiation. For example, a study on 1-(2-hydroxyethyl)piperazine derivatives evaluated their radioprotective effects in a lymphoblastic leukemia cell line and in peripheral blood mononuclear cells (PBMCs). nih.gov The efficacy of the compounds was quantified using the dicentric chromosome assay, which measures the mitigation of DNA damage. nih.gov

Phenotypic screening can also involve high-content imaging, where automated microscopy and image analysis are used to quantify various cellular parameters, such as cell morphology, viability, and the expression and localization of specific proteins. This approach can provide a wealth of information about a compound's effects on cells and help to identify its mechanism of action.

Table 3: Illustrative Cell-Based Assay Data for Piperazine Derivatives

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Compound 6 | MOLT-4 | Radioprotection | DNA Damage Mitigation | Significant | nih.gov |

| Compound 3 | MOLT-4 | Radioprotection | Reduction of Dicentric Chromosomes | Notable | nih.gov |

Interaction with Biological Macromolecules and Biomimetic Systems

Investigating the direct interaction of piperazine derivatives with biological macromolecules such as proteins and nucleic acids is crucial for a detailed understanding of their mechanism of action. Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to measure the binding affinity and thermodynamics of these interactions.

Molecular docking studies are frequently employed to predict and visualize the binding mode of piperazine derivatives within the active site of a target protein. For instance, in the study of pyridylpiperazine urease inhibitors, molecular docking was used to show how the most potent inhibitors interact with the active site of the urease enzyme, revealing key binding interactions that contribute to their inhibitory activity. nih.gov

In addition to proteins and nucleic acids, the interaction of these compounds with biomimetic systems, such as artificial membranes, can provide insights into their permeability and potential for crossing biological barriers. These studies help in understanding the pharmacokinetic properties of the compounds and can guide the design of derivatives with improved bioavailability.

Intellectual Property and Patent Landscape for 2 Piperazin 1 Ylpropanamide Class Compounds

Review of Patented Synthetic Routes and Compositions of Matter

Patents related to the 2-piperazin-1-ylpropanamide core often describe it as a key intermediate or a substructure within a larger, more complex active molecule. The synthetic strategies disclosed in these patents are typically focused on the efficient construction of this core, which is then further elaborated.

A common and direct synthetic approach involves the acylation of a piperazine (B1678402) derivative with a propanoyl halide or a related activated carboxylic acid derivative. For instance, a process could involve reacting piperazine with 2-chloropropanoyl chloride. In this reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, displacing the chloride on the acyl chloride to form the amide bond. The second nitrogen of the piperazine ring is often protected with a suitable protecting group (e.g., a tert-butoxycarbonyl or 'Boc' group) to prevent di-acylation and other side reactions. This protected intermediate can then be deprotected in a subsequent step.

Another patented strategy involves the reaction of a pre-formed amide with piperazine. For example, a compound like N-substituted-2-halopropanamide can be reacted with piperazine, where the piperazine nitrogen displaces the halogen to form the final C-N bond.

The following table summarizes representative synthetic methodologies found in the patent literature for constructing the core structure of piperazine-amide compounds.

Table 1: Patented Synthetic Routes for Piperazine-Amide Scaffolds

| Reaction Type | Starting Materials | Key Reagents/Conditions | Description | Patent Example |

|---|---|---|---|---|

| Direct Acylation | Piperazine or N-Boc-piperazine, 2-Chloropropionyl chloride | Base (e.g., triethylamine), Dichloromethane (B109758) (DCM) | A foundational method where piperazine is directly acylated. The use of a protecting group on one piperazine nitrogen allows for mono-acylation. | Not specified |

| Nucleophilic Substitution | A primary or secondary amine, 2-(Piperazin-1-yl)propanoic acid | Coupling agents (e.g., HATU, HOBt), Base | Amide bond formation by coupling a pre-formed piperazinyl propanoic acid with an amine, common in building libraries of analogues. | Not specified |

| Reductive Amination | Piperazine, a propanal derivative | Reducing agent (e.g., Sodium triacetoxyborohydride) | Formation of the N-C bond via an iminium intermediate, followed by reduction. | Not specified |

Compositions of matter claimed in these patents are rarely for this compound itself. Instead, the patents typically claim large families of related compounds through what is known as a Markush structure. wikipedia.orgcas.org This legal language allows inventors to claim a core structure while defining a wide range of possible substituents at various positions. wikipedia.orggoogle.com For example, a patent might claim a genus of compounds where the piperazine ring is substituted at the 4-position with various aryl, heteroaryl, or alkyl groups, and the propanamide portion may also bear different substituents. These claims cover not just a single molecule but potentially millions of related structures that could have similar therapeutic effects.

Strategic Analysis of Patent Claims and Scope for Analogues

A strategic analysis of patent claims for compounds related to this compound reveals a focus on securing broad protection for structurally diverse but functionally related molecules. The primary tool for achieving this is the Markush claim, which defines a chemical scaffold and specifies variable groups (substituents) at different positions. wikipedia.orgcas.org

The core strategic objectives evident from these patent filings include:

Broad Scaffolding: Initial patents often claim a very broad central scaffold. For the this compound class, this would involve the core piperazine ring linked to a propanamide group.

Variable Substitution Points: The claims will then define multiple points of variation. Common points of variation for this class include:

N4-Position of the Piperazine Ring: This is the most frequently varied position, with patents claiming a vast array of substituents, including but not limited to alkyls, aryls, heteroaryls, and cycloalkyls. These groups significantly influence the pharmacological properties of the molecule.

The Propanamide Moiety: Substitutions on the alpha-carbon or the amide nitrogen allow for another layer of variation to modulate activity, selectivity, and pharmacokinetic properties.

The Piperazine Ring Itself: Some patents claim substitutions on the carbon atoms of the piperazine ring, introducing chirality and further structural diversity.

This approach creates a "patent thicket" around a particular chemical space, making it difficult for competitors to develop structurally similar compounds without infringing on existing patents. The strategy is to protect not only the specific compounds that have been synthesized and tested but also a vast number of foreseeable analogues.

The table below illustrates a hypothetical, yet representative, analysis of the scope of claims seen in patents for this class of compounds.

Table 2: Strategic Analysis of Hypothetical Patent Claims for Analogues

| Patent Element | Scope of Claim | Strategic Implication |

|---|---|---|

| Core Structure | 2-Piperazin-1-yl-alkanamide | Broadens the claim beyond just propanamide to include other short-chain alkanamides (e.g., ethanamide, butanamide). |

| N4-Substituent (R1) | "selected from the group consisting of aryl, heteroaryl, cycloalkyl, each optionally substituted..." | Protects a wide range of substitutions at the key N4 position, covering many potential pharmacologically active groups. |

| Propanamide a-Carbon (R2) | "H, C1-C6 alkyl, or haloalkyl" | Allows for modification of the linker portion of the molecule, potentially influencing metabolic stability or potency. |

| Amide Substituent (R3) | "H, or C1-C4 alkyl" | Covers primary and secondary amides, providing additional, albeit narrower, structural diversity. |

This strategic claiming makes it challenging to design new, non-infringing analogues. Any new invention would likely need to feature a substantially different core structure or utilize novel substituents not envisioned or exemplified in the original patents. The analysis of this patent landscape is crucial for researchers and pharmaceutical companies aiming to develop new chemical entities in this therapeutic area, as it defines the boundaries of existing intellectual property and highlights potential areas for innovation.

Future Perspectives and Emerging Research Avenues for 2 Piperazin 1 Ylpropanamide Chemistry

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize the discovery and optimization of novel compounds like 2-Piperazin-1-ylpropanamide. frontiersin.orgresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-synthesis-test cycle.

Generative AI models can design novel derivatives of this compound de novo, exploring a vast chemical space to propose structures with desired pharmacological profiles. frontiersin.org By learning from existing databases of bioactive molecules, these models can generate analogs with potentially improved potency, selectivity, and pharmacokinetic properties. frontiersin.org For instance, a generative adversarial network (GAN) could be trained on known piperazine-containing compounds to create new molecular graphs, which can then be synthesized and tested.

Furthermore, ML-based Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of hypothetical this compound derivatives before they are synthesized. nih.govresearchgate.net By calculating molecular descriptors that capture the structural, electronic, and energetic features of the molecules, these models can establish a mathematical correlation with their activity, guiding chemists to prioritize the most promising candidates and reduce resource expenditure. frontiersin.orgresearchgate.net Deep learning architectures are also being employed to predict adverse reactions and safety profiles early in the development process. frontiersin.org

Table 1: AI/ML Applications in this compound Research

| AI/ML Technique | Application in Drug Discovery | Potential Impact on this compound |

|---|---|---|

| Generative Models (e.g., GANs, VAEs) | De novo design of novel molecules with desired properties. frontiersin.org | Generation of novel this compound analogs with optimized target affinity and selectivity. |

| Machine Learning (e.g., Random Forest, XGBoost) | Development of predictive QSAR models for activity and property prediction. nih.govresearchgate.net | Rapidly screen virtual libraries of derivatives to prioritize synthetic targets with high predicted efficacy. |

| Deep Learning / Neural Networks | Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. frontiersin.org | Early-stage assessment of the "drug-likeness" and potential liabilities of new analogs, improving success rates. |

| Natural Language Processing (NLP) | Scrutinizing vast scientific literature to identify potential drug targets and biological pathways. researchgate.net | Uncovering new therapeutic areas or mechanisms of action where this compound scaffolds may be effective. |

Novel Applications in Materials Science and Chemical Biology

Beyond its traditional role in medicinal chemistry, the this compound scaffold possesses structural features that could be exploited in materials science and chemical biology. The piperazine (B1678402) heterocycle is a versatile building block found not only in pharmaceuticals but also in agrochemicals and functional materials. jopcr.comresearchgate.net

In materials science, piperazine derivatives can be incorporated into polymers and other materials. The two nitrogen atoms of the piperazine ring offer sites for polymerization or for imparting specific properties such as pH-responsiveness or metal-ion chelation. The propanamide side chain of this compound provides an additional functional handle for grafting onto surfaces or integration into larger molecular architectures.

In chemical biology, derivatives of this compound could be developed as molecular probes to study biological processes. For example, piperazine derivatives have been investigated as permeation enhancers that can modulate epithelial structures to augment the absorption of other molecules. acs.org By modifying the this compound structure with fluorescent tags or reactive groups, researchers could create tools to investigate cellular transport mechanisms or to label specific proteins or cellular compartments.

Table 2: Potential Applications in Materials Science and Chemical Biology

| Field | Potential Application | Relevant Structural Features of this compound |

|---|---|---|

| Materials Science | Development of functional polymers. | Piperazine ring for polymerization; amide group for hydrogen bonding. |

| Creation of pH-responsive materials. | Basic nitrogen atoms of the piperazine ring. | |

| Chemical Biology | Design of cellular permeation enhancers. acs.org | Piperazine core known to interact with cell junctions. |